molecular formula C7H7F2N B1295058 2,6-Difluorobenzylamine CAS No. 69385-30-4

2,6-Difluorobenzylamine

Cat. No.: B1295058
CAS No.: 69385-30-4
M. Wt: 143.13 g/mol
InChI Key: PQCUDKMMPTXMAL-UHFFFAOYSA-N
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Description

2,6-Difluorobenzylamine is an organic compound with the molecular formula C7H7F2N. It is a derivative of benzylamine, where two hydrogen atoms on the benzene ring are replaced by fluorine atoms at the 2 and 6 positions. This compound is known for its applications in various fields, including pharmaceuticals and organic synthesis .

Synthetic Routes and Reaction Conditions:

    Reduction of 2,6-Difluorobenzonitrile: One common method involves the reduction of 2,6-difluorobenzonitrile using hydrogen and a catalyst such as Raney nickel.

    Friedel-Crafts Alkylation: Another method involves the Friedel-Crafts alkylation of m-difluorobenzene with ethylene oxide under the catalysis of a Lewis acid to produce 2,6-difluorophenethyl alcohol.

Industrial Production Methods:

    Biocatalytic Reduction: An environmentally friendly method involves the use of nitrile oxidoreductase to reduce 2,6-difluorobenzonitrile to this compound.

Types of Reactions:

    Reduction: this compound can be synthesized through the reduction of 2,6-difluorobenzonitrile.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Major Products:

Mechanism of Action

Target of Action

It is known that this compound has been used in the synthesis of other compounds , suggesting that it may interact with a variety of biological targets.

Pharmacokinetics

Its molecular weight of 14313 suggests that it may be readily absorbed and distributed in the body.

Result of Action

It has been used in the synthesis of other compounds , suggesting that it may have a role in chemical reactions within the cell.

Properties

IUPAC Name

(2,6-difluorophenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7F2N/c8-6-2-1-3-7(9)5(6)4-10/h1-3H,4,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQCUDKMMPTXMAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)CN)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7F2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30219486
Record name 2,6-Difluorobenzylamine
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Molecular Weight

143.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69385-30-4
Record name 2,6-Difluorobenzylamine
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Record name 2,6-Difluorobenzylamine
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Record name 2,6-Difluorobenzylamine
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Record name 2,6-difluorobenzylamine
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Record name 2,6-DIFLUOROBENZYLAMINE
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Synthesis routes and methods

Procedure details

To an autoclave of 1 l, 150 g of 2,6-difluorobenzonitrile, 150 g of hexane and 7.5 g of Ra—Ni were charged, replacement with hydrogen gas was carried out, and a reaction was carried out at a hydrogen pressure of from 30 to 40 kg/cm2 at a reaction temperature of 130° C. for 2.5 hours. After the completion of the reaction, the reaction mixture was subjected to filtration to separate off the catalyst, and hexane was recovered by distillation, followed by distillation under reduced pressure to obtain 146 g of 2,6-difluorobenzylamine (boiling point: 82° C./25 mmHg).
Quantity
1 L
Type
reactant
Reaction Step One
Quantity
7.5 g
Type
catalyst
Reaction Step One
Quantity
150 g
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does the inclusion of 2,6-Difluorobenzylamine in crown ether supramolecules affect their phase transition temperature?

A1: Research indicates that incorporating this compound as a guest cation in crown ether supramolecules significantly increases their phase transition temperatures. This effect is observed in the formation of [(DFBA)(15-crown-5)]X supramolecules, where DFBA represents this compound and X represents either ClO4- or ReO4-. The phase transition temperatures rise to 377 K for [(DFBA)(15-crown-5)]ClO4 and 391 K for [(DFBA)(15-crown-5)]ReO4 []. This increase is attributed to the introduction of the difluoro-substituted benzylamine, suggesting its influence on the molecular interactions within the supramolecular structure.

Q2: Can the choice of anion in this compound-containing crown ether supramolecules influence their second-harmonic generation (SHG) properties?

A2: Yes, the selection of the anion plays a crucial role in determining the SHG activity of this compound-containing crown ether supramolecules. Research demonstrates that substituting perchlorate (ClO4-) with the larger and heavier perrhenate (ReO4-) in [(DFBA)(15-crown-5)]X (DFBA = this compound) changes the space group from centrosymmetric (CS) P2/c to the non-centrosymmetric (NCS) Pca21 []. This transition from a CS to an NCS space group is crucial because only NCS structures exhibit SHG. Consequently, [(DFBA)(15-crown-5)]ReO4 displays switchable and stable SHG activity, unlike its perchlorate counterpart. This highlights the significant impact of anion selection on the physical properties and potential applications of these supramolecules.

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